

# Thermodynamic Properties of 3,5-Dimethylheptane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dimethylheptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **3,5-Dimethylheptane** (C<sub>9</sub>H<sub>20</sub>). The information is compiled from various authenticated sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data, details experimental protocols for thermodynamic property determination, and provides visualizations of experimental workflows and theoretical methodologies.

## Core Thermodynamic Properties

**3,5-Dimethylheptane** is a branched alkane with a molecular weight of 128.26 g/mol .<sup>[1][2]</sup> Understanding its thermodynamic properties is crucial for various applications, including its use as a solvent in chemical reactions and as a fuel additive.<sup>[3]</sup>

## Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of **3,5-Dimethylheptane**.

Table 1: Physical Properties of **3,5-Dimethylheptane**

Property	Value	Unit	Source
Molecular Weight	128.26	g/mol	[1][2]
Melting Point	-102.89	°C	[3]
Boiling Point	136	°C	[3]
Flash Point	23	°C	[3]
Density	0.73	g/cm <sup>3</sup>	[3]
Refractive Index	1.4040-1.4070	[3]	
Vapor Pressure at 25°C	9.18	mmHg	[3]

Table 2: Thermodynamic Properties of **3,5-Dimethylheptane**

Property	Value	Unit	Source
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	20.02	kJ/mol	[1][2]
Enthalpy of Formation at Standard Conditions (Gas, $\Delta_f H^\circ_{\text{gas}}$ )	-239.65	kJ/mol	[1][2]
Enthalpy of Fusion at Standard Conditions ( $\Delta_{\text{fus}} H^\circ$ )	12.02	kJ/mol	[1][2]
Enthalpy of Vaporization at Standard Conditions ( $\Delta_{\text{vap}} H^\circ$ )	34.85	kJ/mol	[1]
Heat of Combustion, Gross form ( $\Delta_c, \text{gross} H$ )	6118.31	kJ/mol	[2]
Heat of Combustion, Net Form ( $\Delta_c, \text{net} H$ )	5678.190	kJ/mol	[2]
Ideal Gas Heat Capacity ( $C_p, \text{gas}$ )	Varies with temp.	J/mol·K	[1][2]

## Experimental Protocols

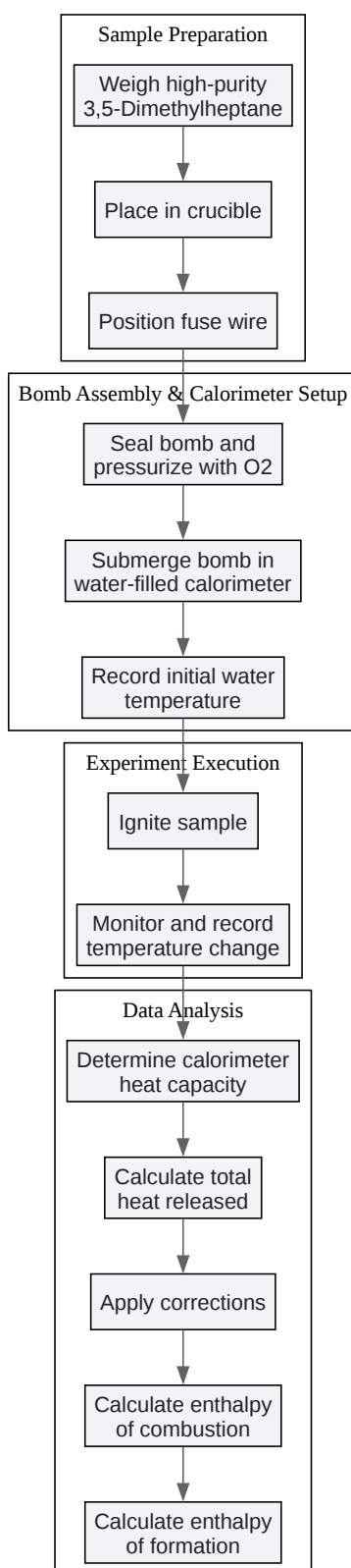
The determination of the thermodynamic properties of organic compounds like **3,5-Dimethylheptane** involves various experimental techniques. Below are detailed methodologies for key experiments.

### Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a primary method for determining the standard enthalpy of formation of combustible organic compounds.

#### Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **3,5-Dimethylheptane** is placed in a crucible within a combustion bomb. A fuse wire is positioned to ensure ignition.
- **Bomb Assembly:** The bomb is sealed and pressurized with a known excess of pure oxygen.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:**
  - The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
  - The total heat released by the combustion of **3,5-Dimethylheptane** is calculated from the observed temperature change and the calorimeter's heat capacity.
  - Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).
  - The standard enthalpy of combustion is calculated from the corrected heat release and the moles of the sample.
  - The standard enthalpy of formation is then determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).



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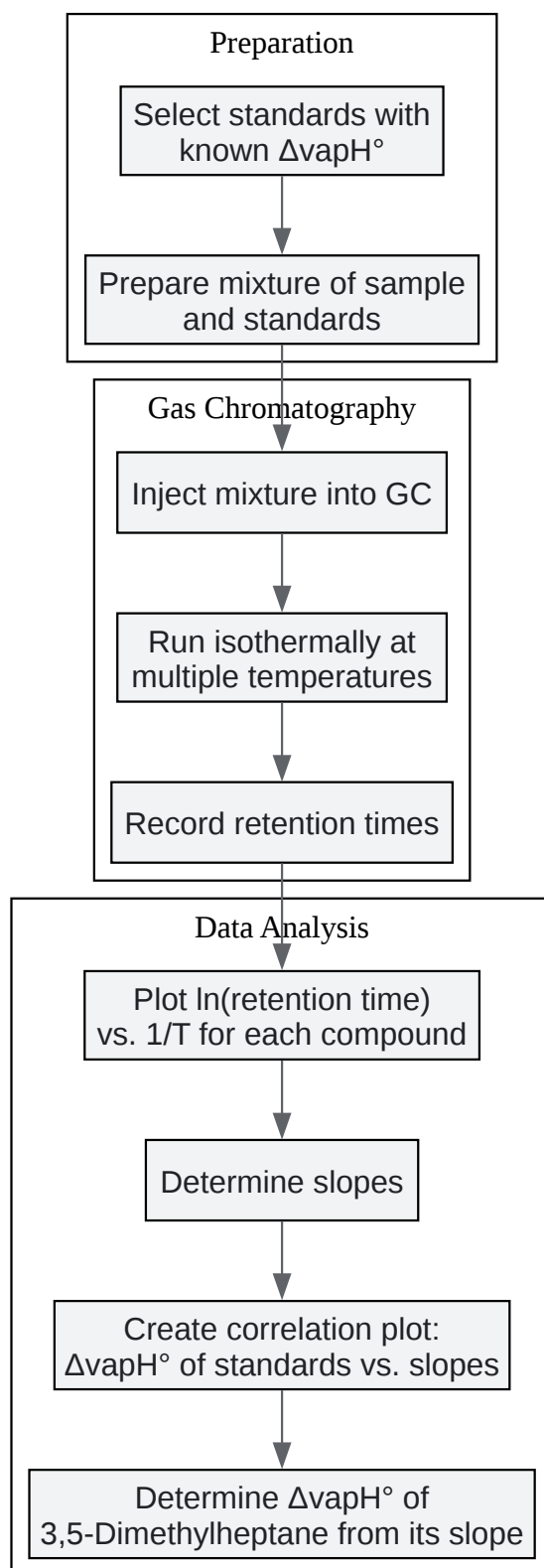
Caption: Experimental Workflow for Combustion Calorimetry.

# Correlation-Gas Chromatography for Enthalpy of Vaporization

Correlation-gas chromatography (c-GC) is a technique used to determine the enthalpy of vaporization of volatile compounds.

Methodology:

- **Standard Selection:** A series of standard compounds with well-established vaporization enthalpies and similar chemical structures (e.g., other alkanes) are chosen.
- **Sample Preparation:** A mixture containing the **3,5-Dimethylheptane** and the selected standards is prepared.
- **Gas Chromatography:** The mixture is injected into a gas chromatograph equipped with a suitable column. The experiment is run isothermally at several different temperatures.
- **Data Collection:** The retention times for each compound in the mixture are recorded at each temperature.
- **Data Analysis:**
  - For each temperature, the natural logarithm of the retention time (or a related parameter) is plotted against the reciprocal of the absolute temperature ( $1/T$ ) for each compound.
  - The slope of the resulting line for each compound is proportional to its enthalpy of transfer from the stationary phase to the mobile phase.
  - A correlation plot is created by plotting the known vaporization enthalpies of the standards against their corresponding slopes from the chromatographic data.
  - The enthalpy of vaporization of **3,5-Dimethylheptane** is determined by interpolating its experimentally determined slope onto the correlation plot.



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Caption: Workflow for Correlation-Gas Chromatography.

## Theoretical Methodologies

In addition to experimental determination, theoretical methods are employed to estimate thermodynamic properties. The Benson group additivity method is a widely used technique.

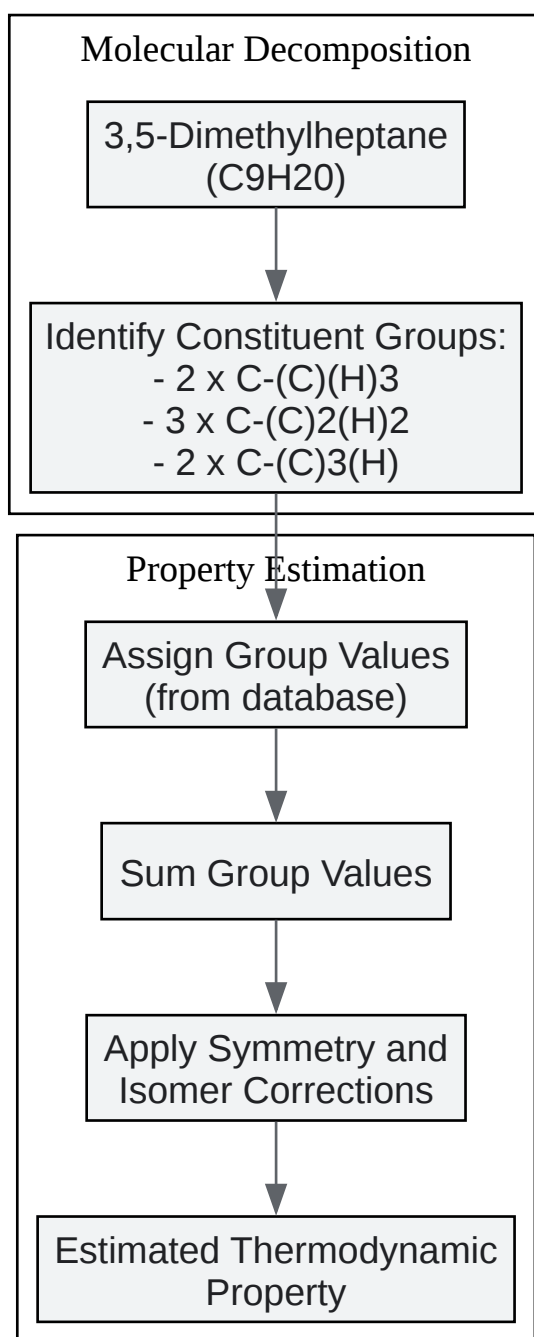
### Benson Group Additivity Method

This method estimates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.

Methodology:

- **Molecular Decomposition:** The chemical structure of **3,5-Dimethylheptane** is broken down into its constituent groups. For **3,5-Dimethylheptane**, the groups are:
  - Two primary carbon atoms bonded to one other carbon and three hydrogen atoms:  $C-(C)(H)_3$
  - Two secondary carbon atoms bonded to two other carbons and two hydrogen atoms:  $C-(C)_2(H)_2$
  - Two tertiary carbon atoms bonded to three other carbons and one hydrogen atom:  $C-(C)_3(H)$
  - One secondary carbon atom bonded to two other carbons and two hydrogen atoms:  $C-(C)_2(H)_2$
- **Group Value Assignment:** Each group is assigned a predetermined value for a specific thermodynamic property (e.g., enthalpy of formation, entropy, heat capacity). These values are derived from experimental data of a large number of compounds.
- **Summation:** The group values are summed to obtain an initial estimate of the property for the entire molecule.
- **Symmetry and Isomer Corrections:** Corrections are applied to account for molecular symmetry and the presence of stereoisomers.





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Caption: Benson Group Additivity Method Logic.

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## References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 2. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]
- 3. pubs.acs.org [pubs.acs.org]
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